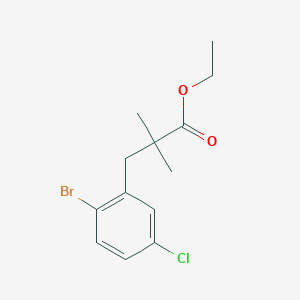
Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate is an organic compound characterized by its unique structure, which includes a bromo and chloro-substituted phenyl ring attached to a dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo and chloro groups on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives with various functional groups.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromo and chloro substituents can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromo-4-chlorophenyl)-2,2-dimethylpropanoate
- Ethyl 3-(2-bromo-5-fluorophenyl)-2,2-dimethylpropanoate
- Ethyl 3-(2-chloro-5-fluorophenyl)-2,2-dimethylpropanoate
Uniqueness
Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate is unique due to the specific positioning of the bromo and chloro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H16BrClO2 |
|---|---|
Molecular Weight |
319.62 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H16BrClO2/c1-4-17-12(16)13(2,3)8-9-7-10(15)5-6-11(9)14/h5-7H,4,8H2,1-3H3 |
InChI Key |
BNWZTKNENIPAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=C(C=CC(=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















